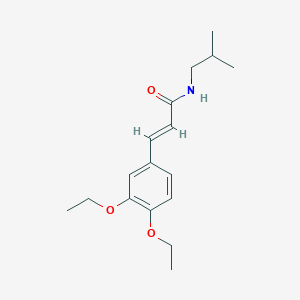![molecular formula C17H19FN6O2S B2617411 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide CAS No. 1173257-64-1](/img/structure/B2617411.png)
4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is an intricate chemical compound characterized by a distinctive structure featuring a fluorinated aromatic ring, pyrazolopyrimidine moiety, and a pyrrolidinyl group. It has garnered interest in various scientific fields due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide typically involves a multi-step synthetic route:
Formation of the Pyrazolopyrimidine Core: This step generally starts with the cyclization of appropriate precursors under reflux conditions with solvents like ethanol or dimethylformamide (DMF). Catalysts such as triethylamine may be used to facilitate the cyclization.
Introduction of the Pyrrolidinyl Group: This group is usually introduced through nucleophilic substitution reactions, where the pyrazolopyrimidine intermediate reacts with pyrrolidine in a polar solvent like DMF.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonylation reaction where the intermediate is treated with a sulfonyl chloride derivative under basic conditions (using bases like pyridine or triethylamine) to yield the final product.
Industrial Production Methods: Scaling up the production requires optimization of each synthetic step to ensure high yield and purity. Methods such as continuous flow chemistry might be employed to maintain consistent reaction conditions. Industrial setups also need to consider the recycling of solvents and safe handling of reagents.
化学反应分析
Types of Reactions: 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: The aromatic nitro groups, if present, can be reduced using agents like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the fluorinated benzene ring, where the fluorine can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions: Reagents such as sodium hydride (NaH) for deprotonation and organolithium reagents for nucleophilic attacks are commonly employed. Reactions are typically conducted under inert atmospheres (nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions often include derivatives with altered functional groups, which could enhance or modify the pharmacological properties of the original compound.
科学研究应用
In Chemistry: In the realm of synthetic organic chemistry, 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide serves as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure offers opportunities to explore new chemical reactivity patterns and synthetic methodologies.
In Biology and Medicine: In biological research, this compound has been studied for its potential as a kinase inhibitor. It has shown promise in inhibiting specific enzymes involved in cancer cell proliferation. Due to its ability to modulate biochemical pathways, it's also being explored for therapeutic uses in treating inflammatory diseases and neurological disorders.
In Industry: In industrial settings, derivatives of this compound are investigated for their utility in developing new materials, including polymers and coatings that require specific chemical resistance properties.
作用机制
The exact mechanism by which 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as kinases. By binding to the ATP-binding site of these enzymes, it can inhibit their activity, leading to downstream effects on cell signaling pathways, ultimately affecting cell growth and survival.
相似化合物的比较
When compared to other pyrazolopyrimidine derivatives, this compound's fluorinated benzene ring and pyrrolidinyl group offer unique pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine analogs: These share a common core structure but differ in their substituents, leading to varying biological activities.
Sulfonamide derivatives: Known for their antimicrobial properties, these compounds differ mainly in the nature of their aromatic substitutions.
Each of these compounds has unique attributes that influence their suitability for different scientific and industrial applications.
Whew, that's quite the chemical journey! Hope you found this as fascinating as a new synthetic pathway. Anything else you'd like to dive into?
属性
IUPAC Name |
4-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c18-13-3-5-14(6-4-13)27(25,26)22-7-10-24-17-15(11-21-24)16(19-12-20-17)23-8-1-2-9-23/h3-6,11-12,22H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGYFMPTFSKZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(2R,3S,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-methylbutanoic acid](/img/structure/B2617330.png)
![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)

![3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine](/img/structure/B2617336.png)
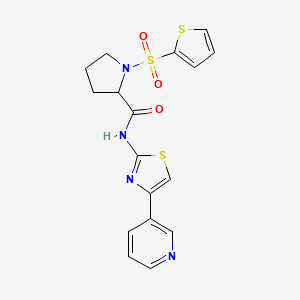
![3-benzyl-5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2617340.png)
![4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B2617343.png)
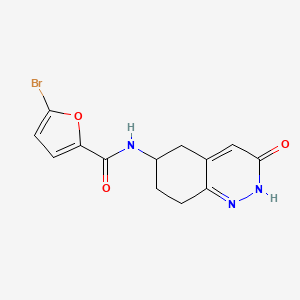
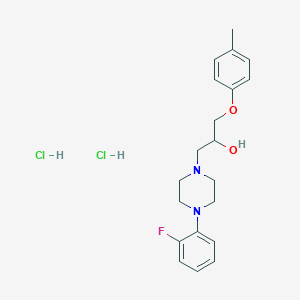
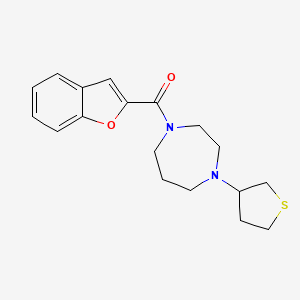
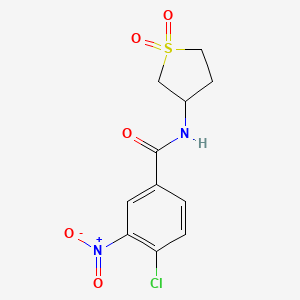
![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)
